REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[C:11]([CH2:12][CH2:13][C:14]([O:16][CH2:17]CCC)=O)=[CH:10][CH:9]=[C:8]([O:21]C)[N:7]=1)=O.Cl.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:17][O:16][C:14]1[N:5]=[C:6]2[C:11]([CH2:10][CH2:9][C:8](=[O:21])[NH:7]2)=[CH:12][CH:13]=1 |f:2.3.4|
|
Name
|
butyl 3-[2-[(2,2-dimethylpropanoyl)amino]-6-(methyloxy)-3-pyridinyl]propanoate
|
Quantity
|
86.01 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=NC(=CC=C1CCC(=O)OCCCC)OC)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
transferred to a 5 L conical flask
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 20% MeOH/DCM (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solvents were then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC(NC2=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.84 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |